Furo[3,4-b]pyridin-5(7H)-one, 7,7-bis(1-ethyl-2-methyl-1H-indol-3-yl)-
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Overview
Description
Furo[3,4-b]pyridin-5(7H)-one, 7,7-bis(1-ethyl-2-methyl-1H-indol-3-yl)- is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furo[3,4-b]pyridine core and two indole groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[3,4-b]pyridin-5(7H)-one, 7,7-bis(1-ethyl-2-methyl-1H-indol-3-yl)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the furo[3,4-b]pyridine core, followed by the introduction of the indole groups through substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Furo[3,4-b]pyridin-5(7H)-one, 7,7-bis(1-ethyl-2-methyl-1H-indol-3-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions could result in various substituted derivatives, depending on the nucleophile or electrophile used.
Scientific Research Applications
Furo[3,4-b]pyridin-5(7H)-one, 7,7-bis(1-ethyl-2-methyl-1H-indol-3-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Furo[3,4-b]pyridin-5(7H)-one, 7,7-bis(1-ethyl-2-methyl-1H-indol-3-yl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Furo[3,2-b]pyridin-7-amine: This compound has a similar furo[3,2-b]pyridine core but differs in its functional groups and overall structure.
Furo[3,4-b]pyridine-2,5,7(1H)-trione: Another related compound with a furo[3,4-b]pyridine core but different substituents.
Uniqueness
Furo[3,4-b]pyridin-5(7H)-one, 7,7-bis(1-ethyl-2-methyl-1H-indol-3-yl)- is unique due to its specific combination of the furo[3,4-b]pyridine core and indole groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
50293-29-3 |
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Molecular Formula |
C29H27N3O2 |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
7,7-bis(1-ethyl-2-methylindol-3-yl)furo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C29H27N3O2/c1-5-31-18(3)25(20-12-7-9-15-23(20)31)29(27-22(28(33)34-29)14-11-17-30-27)26-19(4)32(6-2)24-16-10-8-13-21(24)26/h7-17H,5-6H2,1-4H3 |
InChI Key |
JUXGNHBXUWJEHI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C2=CC=CC=C21)C3(C4=C(C=CC=N4)C(=O)O3)C5=C(N(C6=CC=CC=C65)CC)C)C |
Origin of Product |
United States |
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